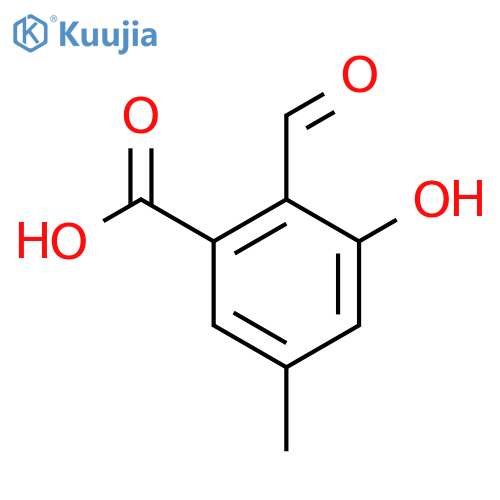Cas no 1174219-65-8 (2-Formyl-3-hydroxy-5-methylbenzoic acid)

1174219-65-8 structure
商品名:2-Formyl-3-hydroxy-5-methylbenzoic acid
CAS番号:1174219-65-8
MF:C9H8O4
メガワット:180.157423019409
CID:5250323
2-Formyl-3-hydroxy-5-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Formyl-3-hydroxy-5-methylbenzoic acid
- 2-Formyl-3-hydroxy-5-methylbenzoicacid
- Benzoic acid, 2-formyl-3-hydroxy-5-methyl-
-
- インチ: 1S/C9H8O4/c1-5-2-6(9(12)13)7(4-10)8(11)3-5/h2-4,11H,1H3,(H,12,13)
- InChIKey: BCGWAKRIUPCCDS-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(C)=CC(C(=O)O)=C1C=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 214
- トポロジー分子極性表面積: 74.6
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-Formyl-3-hydroxy-5-methylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-370846-0.25g |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 0.25g |
$659.0 | 2023-06-05 | |
| Enamine | EN300-370846-2.5g |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 2.5g |
$2605.0 | 2023-06-05 | |
| Enamine | EN300-370846-1.0g |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 1g |
$1329.0 | 2023-06-05 | |
| 1PlusChem | 1P01BUE6-250mg |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 250mg |
$877.00 | 2023-12-26 | |
| 1PlusChem | 1P01BUE6-100mg |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 100mg |
$632.00 | 2023-12-26 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058130-1g |
2-Formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 95% | 1g |
¥6657.0 | 2023-04-05 | |
| Enamine | EN300-370846-10.0g |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 10g |
$5712.0 | 2023-06-05 | |
| Enamine | EN300-370846-0.1g |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 0.1g |
$461.0 | 2023-06-05 | |
| 1PlusChem | 1P01BUE6-10g |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 10g |
$7122.00 | 2023-12-26 | |
| Enamine | EN300-370846-0.05g |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 0.05g |
$309.0 | 2023-06-05 |
2-Formyl-3-hydroxy-5-methylbenzoic acid 関連文献
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
1174219-65-8 (2-Formyl-3-hydroxy-5-methylbenzoic acid) 関連製品
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
